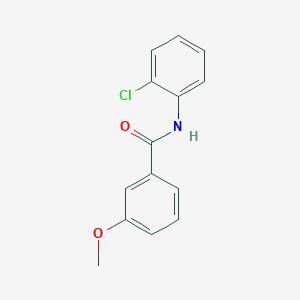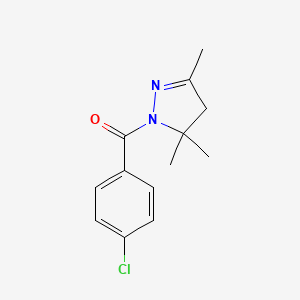![molecular formula C18H16N2O3S B5851214 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5851214.png)
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, also known as MTB, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. MTB is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Wirkmechanismus
The mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of prostaglandins, a type of inflammatory mediator.
Biochemical and Physiological Effects
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in lab experiments is its relatively low toxicity, making it a safer alternative to other compounds with similar properties. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research involving 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. One area of interest is in the development of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide and its potential applications in the treatment of neurodegenerative diseases. Finally, there is potential for the development of novel derivatives of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide with improved solubility and potency.
Synthesemethoden
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-(4-methoxyphenyl)-2-aminothiazole with 2-methoxybenzoyl chloride. This reaction results in the formation of 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, which can be purified using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have a variety of potential applications in scientific research. One area of interest is in the study of cancer, as 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-9-7-12(8-10-13)15-11-24-18(19-15)20-17(21)14-5-3-4-6-16(14)23-2/h3-11H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKFCNMVFCWMQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

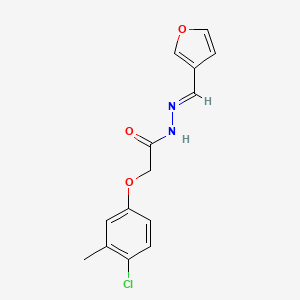
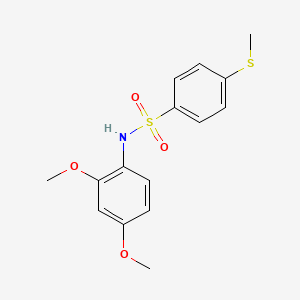
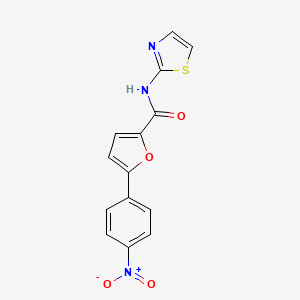
![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)
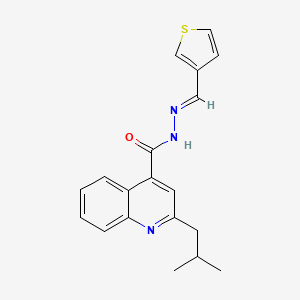
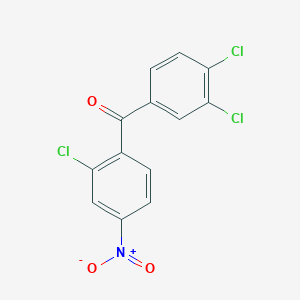
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)
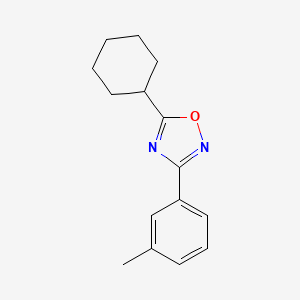
![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
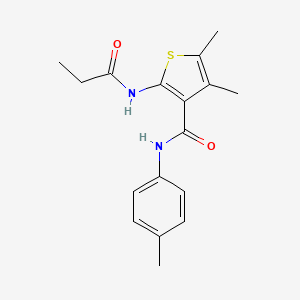
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)
